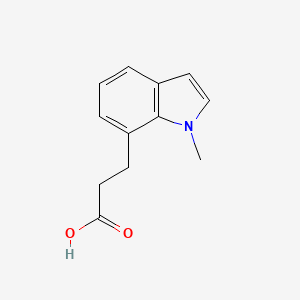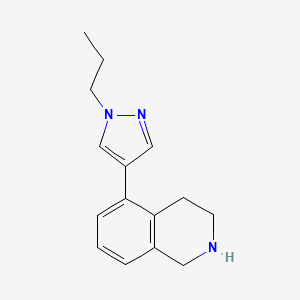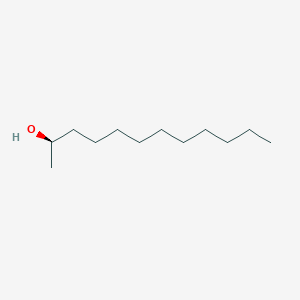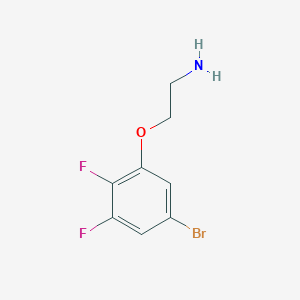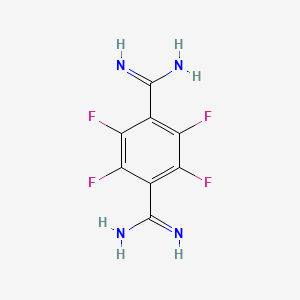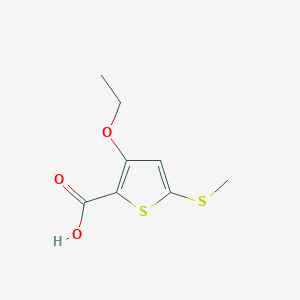![molecular formula C41H43N5O11 B12079629 (4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)
(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate” is a complex organic compound with a unique structure. Let’s break it down:
- The core structure consists of a phenyl ring (C₆H₅) with a nitro group (NO₂) attached at the para position (4-position).
- The compound contains multiple amino acid residues, including proline (Pro) and phenylalanine (Phe).
- The carbonate group (–O–CO–O–) is linked to the phenyl ring, forming an ester linkage.
Preparation Methods
Synthetic Routes: Several synthetic routes can be employed to prepare this compound. One common approach involves the stepwise assembly of the amino acid residues followed by carbonate formation. Specific reaction conditions and protecting groups are crucial to achieving high yields.
Industrial Production: In industry, large-scale synthesis typically involves solid-phase peptide synthesis (SPPS). This method allows for efficient coupling of amino acids using resin-bound intermediates. The final carbonate linkage is introduced during the last synthetic step.
Chemical Reactions Analysis
Reactions:
Amide Bond Formation: The compound undergoes amide bond formation during peptide synthesis. Activated carboxylic acids react with amino groups, leading to peptide bond formation.
Esterification: The carbonate group reacts with an alcohol (e.g., methanol) to form the ester linkage.
Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed back to the corresponding carboxylic acid and alcohol.
- Coupling reagents (e.g., HOBt, DIC) for amide bond formation.
- Acid chlorides or activated carboxylic acids for esterification.
- Acidic or basic hydrolysis conditions.
Major Products: The major product is the desired compound itself, with the carbonate linkage intact.
Scientific Research Applications
Chemistry:
Peptide Mimetics: Researchers explore this compound as a peptide mimetic due to its unique structure and potential bioactivity.
Drug Design: Understanding its reactivity and stability aids in designing novel drugs.
Protein-Protein Interactions: Investigating its interactions with cellular proteins.
Drug Delivery: The carbonate linkage may facilitate controlled drug release.
Materials Science:
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific protein targets. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are no direct analogs of this specific compound, its combination of peptide-like features and carbonate functionality sets it apart. Similar compounds include other peptide mimetics and ester-containing molecules.
Properties
Molecular Formula |
C41H43N5O11 |
|---|---|
Molecular Weight |
781.8 g/mol |
IUPAC Name |
(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate |
InChI |
InChI=1S/C41H43N5O11/c1-2-25-54-39(49)42-24-10-9-15-35(44-38(48)36(26-29-11-5-3-6-12-29)45-40(50)55-27-30-13-7-4-8-14-30)37(47)43-32-18-16-31(17-19-32)28-56-41(51)57-34-22-20-33(21-23-34)46(52)53/h2-8,11-14,16-23,35-36H,1,9-10,15,24-28H2,(H,42,49)(H,43,47)(H,44,48)(H,45,50)/t35-,36-/m0/s1 |
InChI Key |
WCMFRXGMKLCNDT-ZPGRZCPFSA-N |
Isomeric SMILES |
C=CCOC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine](/img/structure/B12079549.png)
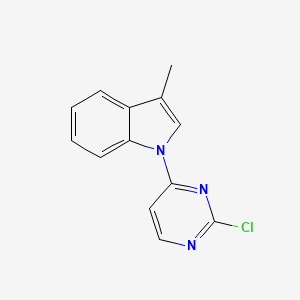
![1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12079565.png)

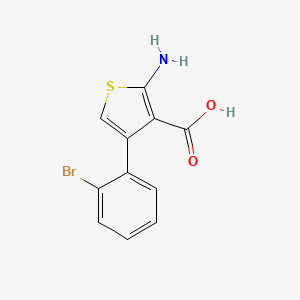
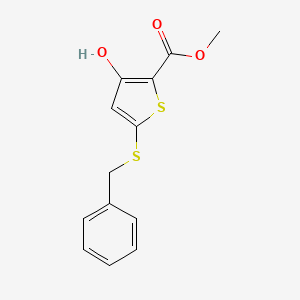
![2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12079591.png)
